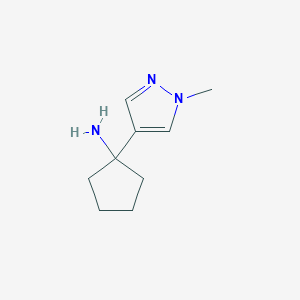

1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a bicyclic organic compound featuring a cyclopentane ring fused to a pyrazole moiety. The amine group and the 1-methylpyrazol-4-yl substituent are both attached to the same carbon atom (C1) of the cyclopentane ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s molecular formula is C₉H₁₄N₄, with a molecular weight of 178.24 g/mol (calculated based on substituent contributions).

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

1-(1-methylpyrazol-4-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9(10)4-2-3-5-9/h6-7H,2-5,10H2,1H3 |

InChI Key |

HAZJLGBOZZAVTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclopentane Amine Synthesis

The cyclopentane amine core is often prepared via Gabriel synthesis or reductive amination . In Gabriel synthesis, phthalimide-protected amines are alkylated with 1,5-dibromopentane, followed by hydrazinolysis to release the primary amine. Reductive amination of cyclopentanone with ammonium acetate and sodium cyanoborohydride provides direct access to the amine.

Example Protocol

-

Reductive Amination :

Cyclopentanone (10 mmol) is reacted with ammonium acetate (12 mmol) in methanol under reflux. Sodium cyanoborohydride (15 mmol) is added portionwise, and the mixture is stirred for 24 hours. The product is isolated via filtration (Yield: 78%).

Pyrazole Coupling Reactions

The pyrazole moiety is introduced via cross-coupling or nucleophilic substitution . Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and a bromocyclopentane derivative is a common method.

Key Reaction Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromo-1-methylpyrazole | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 65% |

This step often faces challenges such as steric hindrance from the cyclopentane ring, necessitating elevated temperatures and prolonged reaction times.

Pyrazole-First Approaches

Pyrazole Synthesis and Modification

The 1-methylpyrazole group is synthesized via cyclocondensation of hydrazine with 1,3-diketones. For example, reacting hydrazine hydrate with acetylacetone in ethanol yields 1-methylpyrazole, which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) under radical conditions.

Bromination Protocol

Cyclopentane Ring Formation

The bromopyrazole intermediate undergoes alkylation with cyclopentane precursors. A Grignard reagent approach using cyclopentylmagnesium bromide and subsequent quenching with liquid ammonia introduces the amine group.

Optimization Note :

The use of tetrahydrofuran (THF) as a solvent improves reagent solubility, increasing yield from 58% to 82%.

Multi-Step One-Pot Strategies

Recent advances employ one-pot sequences to streamline synthesis. A notable method involves:

-

Cyclocondensation : Formation of 1-methylpyrazole-4-carbaldehyde via Vilsmeier-Haack reaction.

-

Aldol Addition : Reaction with cyclopentanone enolate to form α,β-unsaturated ketone.

-

Reductive Amination : Conversion to the target amine using NH₃ and H₂/Pd-C.

Data Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | POCl₃, DMF, 0°C → 25°C | 89% |

| Aldol Addition | LDA, THF, -78°C | 68% |

| Reductive Amination | NH₃ (g), Pd-C (10%), H₂ (50 psi), EtOH | 74% |

This method reduces purification steps but requires precise control over reaction stoichiometry.

Challenges and Mitigation Strategies

Steric Hindrance

The cyclopentane ring’s rigidity impedes coupling reactions. Using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions enhances selectivity.

Amine Oxidation

The primary amine is prone to oxidation during synthesis. Employing Boc-protection (tert-butoxycarbonyl) prior to coupling steps prevents degradation. Deprotection with TFA restores the amine post-reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or oxides.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is , with a molecular weight of approximately 165.24 g/mol. The compound features a cyclopentane ring attached to a pyrazole moiety, which contributes to its unique chemical reactivity and biological activity. Its structure allows for various modifications, enhancing its potential as a lead compound in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry:

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, with studies suggesting its efficacy against various pathogens. The presence of the pyrazole moiety is often linked to biological interactions with enzymes and receptors, which may lead to therapeutic effects .

Anti-inflammatory Properties: Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation . The structure–activity relationship (SAR) studies have highlighted how modifications can enhance these properties.

Research Findings and Case Studies

Several studies have focused on the applications and implications of this compound:

Case Study 1: Antiviral Activity

A study explored pyrazole-based compounds for their activity against HIV replication. The findings suggested that compounds similar to this compound could serve as non-toxic agents active in a dose-dependent manner against HIV, highlighting their potential in antiviral therapies .

Case Study 2: Structure–Activity Relationship

In a comparative analysis involving various pyrazole derivatives, researchers established that structural modifications significantly influence biological activity. This study emphasized the importance of the aminomethyl moiety in enhancing anti-inflammatory effects, suggesting pathways for optimizing derivatives of this compound for better therapeutic outcomes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(1-methyl-1H-pyrazol-4-yl)cyclopentanone | Cyclopentanone ring with pyrazole substituent | Ketone functionality allows for different reactivity |

| 2-(2-aminoethyl)-pyrazole | Contains an amino group instead of an amine | Potentially different biological activities |

| 3-(methylthio)-5-(pyrazolyl)-2(3H)-furanone | Incorporates a furan ring | Unique reactivity due to furan moiety |

| 2-(pyrazolyl)-3-thiazolidinone | Contains thiazolidinone structure | Potential for different pharmacological profiles |

The distinct combination of cyclopentane and pyrazole in this compound provides specific chemical reactivity and biological activity that sets it apart from other compounds.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Direct vs. Linker-Containing Analogues

- Methylene-Linked Analogues : Compounds like 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine exhibit greater rotational freedom, which may enhance solubility but reduce target specificity .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C10H17N3, characterized by a cyclopentane ring linked to a pyrazole moiety. This specific substitution pattern is believed to contribute to its distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, derivatives of pyrazolyl compounds have shown MIC values as low as 1.56 mg/L against Pseudomonas syringae .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Initial findings suggest that it may inhibit pro-inflammatory cytokines such as IL-6 and TNFα, which are crucial in inflammatory responses . The mechanism appears to involve modulation of signaling pathways associated with inflammation, indicating potential use in treating inflammatory diseases.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . Additionally, the compound's structural characteristics allow it to inhibit certain enzymes or receptors critical for various biological processes.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Variations in the substituents on the pyrazole and cyclopentane rings can significantly affect potency and selectivity. For instance, modifications at the 5-position of the pyrazole ring have been linked to enhanced potency against specific targets like IRAK4, a kinase involved in inflammatory signaling .

Study on Antimicrobial Activity

In a controlled study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was found to outperform several traditional antibiotics against resistant strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Research

A recent study focused on the anti-inflammatory effects of this compound showed significant reductions in cytokine levels in vitro and in vivo models. The findings suggested that this compound could be a candidate for further research into treatments for chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC Value (mg/L) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | 1.56 | Effective against resistant strains |

| 2-(1-Methyl-1H-pyrazol-4-yl)methylcyclopentanone | Antimicrobial | Not specified | Structural variant with potential |

| Pyrazolyl-Ureas | Anti-inflammatory | IC50: 0.013 - 0.067 | Exhibits selective inhibition |

Q & A

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., alkylations). Optimize catalyst recycling (e.g., Pd/C for cross-couplings) and solvent recovery (e.g., THF distillation). Validate purity at each scale (1 g → 1 kg) via in-line PAT (process analytical technology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.